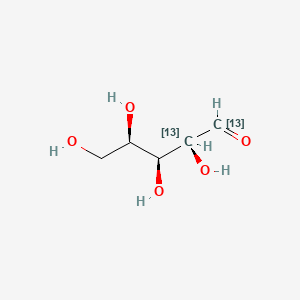
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal is a stereoisomer of a pentose sugar derivative. This compound is characterized by the presence of four hydroxyl groups and a formyl group, with specific carbon isotopic labeling at positions 1 and 2. It is a chiral molecule with multiple stereocenters, making it an interesting subject for stereochemical studies and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal typically involves the use of isotopically labeled precursors. One common method is the aldol condensation of isotopically labeled glyceraldehyde with dihydroxyacetone, followed by selective reduction and protection-deprotection steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate isotopically labeled carbon sources into the pentose sugar backbone. This method allows for the large-scale production of isotopically labeled sugars with high specificity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Hydroxyl groups can undergo substitution reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation or tosyl chloride for the formation of tosylates.
Major Products Formed
Oxidation: (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanoic acid.
Reduction: (2S,3S,4R)-2,3,4,5-pentahydroxy(1,2-13C2)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Utilized in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Employed in the production of isotopically labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal involves its interaction with various enzymes and metabolic pathways. The isotopic labeling allows for the tracking of the compound through metabolic processes, providing insights into the biochemical transformations and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal: Similar structure but without isotopic labeling.
(2R,3R,4S)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal: Different stereochemistry but same isotopic labeling.
(2S,3S,4R)-2,3,4,5-tetrahydroxyhexanal: Similar structure with an additional carbon atom.
Uniqueness
The uniqueness of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal lies in its specific isotopic labeling and stereochemistry, which make it a valuable tool for studying stereochemical effects and metabolic pathways in a highly controlled manner.
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
152.12 g/mol |
IUPAC-Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1,3+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-JOOZUEHFSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


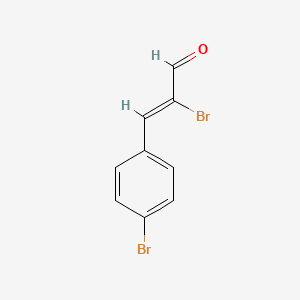
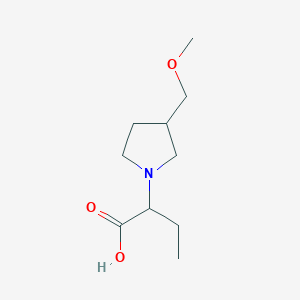
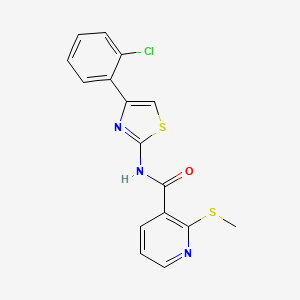
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
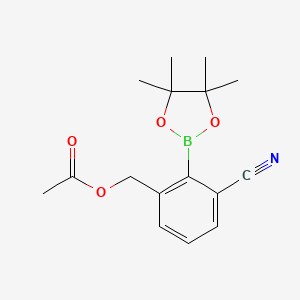
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)


![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)

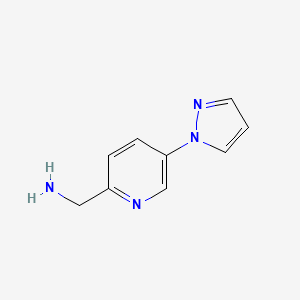
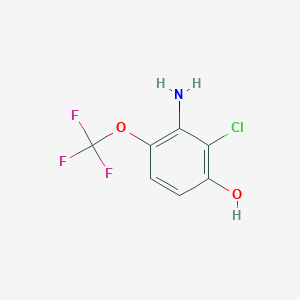
![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)
